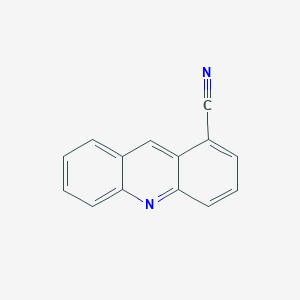

Acridine-1-carbonitrile

Descripción

Acridine-1-carbonitrile is a heterocyclic organic compound featuring a planar tricyclic acridine core substituted with a cyano (-CN) group at the 1-position. The acridine scaffold is known for its aromaticity and electronic properties, which make it valuable in materials science, pharmaceuticals, and optoelectronics. The cyano group enhances its reactivity, enabling participation in nucleophilic additions, cyclizations, and coordination chemistry.

Propiedades

Número CAS |

42978-64-3 |

|---|---|

Fórmula molecular |

C14H8N2 |

Peso molecular |

204.23 g/mol |

Nombre IUPAC |

acridine-1-carbonitrile |

InChI |

InChI=1S/C14H8N2/c15-9-11-5-3-7-14-12(11)8-10-4-1-2-6-13(10)16-14/h1-8H |

Clave InChI |

XDIFOIHGJGSGQB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acridine-1-carbonitrile can be synthesized through a one-pot, three-component method involving the Michael addition to enaminones. This method can be achieved using both microwave irradiation and conventional heating . The reaction typically involves the use of aromatic aldehydes, 1,3-dicarbonyl compounds, and a source of nitrogen.

Industrial Production Methods: While specific industrial production methods for acridine-1-carbonitrile are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Acridine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can yield dihydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds.

Aplicaciones Científicas De Investigación

Acridine-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.

Mecanismo De Acción

The biological activity of acridine-1-carbonitrile is primarily due to its ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between nucleotide base pairs, disrupting the DNA helix and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making acridine-1-carbonitrile a potential anticancer agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Acridine-1-carbonitrile with structurally related carbonitriles based on molecular features, stability, and applications inferred from the evidence:

† Note: Specific data on Acridine-1-carbonitrile is absent in the provided evidence; theoretical values are estimated.

Key Comparative Insights:

Aromatic vs. Aliphatic Cores: Acridine-1-carbonitrile’s aromatic tricyclic system contrasts with the aliphatic cyclohexane or cyclopropane rings in other carbonitriles. This difference impacts electronic properties and binding interactions (e.g., Acridine-1-carbonitrile may intercalate DNA, while aliphatic analogs lack this capability) . Pyrrole-based carbonitriles (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) exhibit enhanced reactivity due to conjugated π-systems, enabling cyclization to pyridines .

Cyclopropane derivatives (e.g., 1-(Methylamino)cyclopropane-1-carbonitrile) have strained rings, which may enhance reactivity in ring-opening reactions .

Stability and Storage: 1-Piperidinocyclohexanecarbonitrile is stable for ≥5 years at -20°C, suggesting superior shelf life compared to aromatic carbonitriles, which may degrade under light or heat due to extended conjugation .

Research Findings and Limitations

- Synthetic Flexibility : Modifications of pyrrole-carbonitriles (e.g., adding pyridine fragments) demonstrate the tunability of carbonitrile scaffolds for drug discovery .

- Gaps in Data : The evidence lacks direct studies on Acridine-1-carbonitrile’s physicochemical properties (e.g., melting point, solubility) or biological activity. Comparative insights are extrapolated from structural analogs.

Notes

Carbonitriles with aliphatic cores (e.g., cyclohexane, cyclopropane) prioritize stability, while aromatic systems (e.g., acridine, pyrrole) favor electronic applications.

Further studies are needed to validate Acridine-1-carbonitrile’s hypothesized roles in optoelectronics and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.